
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenoxy, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine typically involves nucleophilic aromatic substitution reactions. One common method starts with the reaction of 4-bromophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the displacement of a chlorine atom by the phenoxide ion, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the pyrimidine ring can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The bromophenoxy group can engage in cross-coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling with a boronic acid would produce a biaryl compound.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would vary based on the structure of the final compound synthesized from this intermediate. For example, if used to create kinase inhibitors, it would likely interact with the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler phenolic compound used in various organic reactions.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 4-(4-Bromophenoxy)-2-chloro-5-fluoropyrimidine.
4-Bromoanisole: Another brominated aromatic compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of substituents, which confer specific reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine ring allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H5BrClFN2O |
|---|---|
Poids moléculaire |
303.51 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-2-chloro-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5BrClFN2O/c11-6-1-3-7(4-2-6)16-9-8(13)5-14-10(12)15-9/h1-5H |
Clé InChI |
QFDYBXPVQAPMLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


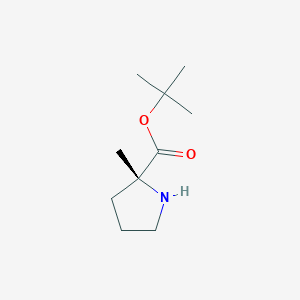

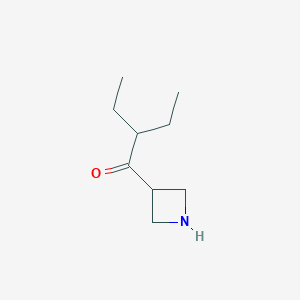

![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
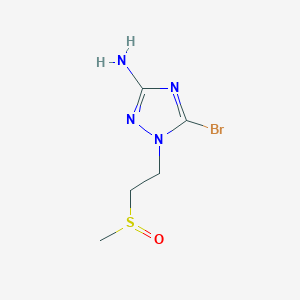
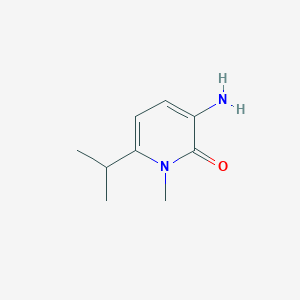


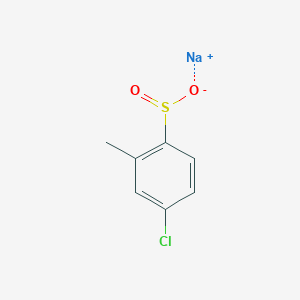
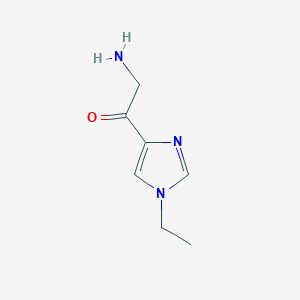
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
